[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate
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Overview
Description
[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate is a complex organic compound with the molecular formula C21H18O5 and a molecular weight of 350.371 g/mol . This compound is characterized by the presence of a naphthalene ring system, which is a common structural motif in organic chemistry, known for its stability and aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate typically involves multi-step organic reactionsThe final step involves the acetylation of the phenyl group to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic acid: Shares the naphthalene ring system but differs in functional groups.
2-Naphthoic acid: Another naphthalene derivative with distinct chemical properties.
(-)-Carvone: A monoterpene with a similar aromatic structure but different functional groups
Uniqueness
[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
18093-50-0 |
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Molecular Formula |
C21H18O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[4-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate |
InChI |
InChI=1S/C21H18O5/c1-13(22)26-15-11-9-14(10-12-15)5-4-8-18-19(23)16-6-2-3-7-17(16)20(24)21(18)25/h2-3,6-7,9-12,23H,4-5,8H2,1H3 |
InChI Key |
XOTAVFQAFUHENE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCCC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
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